molecular formula C16H16N2O4 B10899808 2-{4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}-N-phenylacetamide

2-{4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}-N-phenylacetamide

Cat. No.: B10899808
M. Wt: 300.31 g/mol
InChI Key: BLUXPJOXPGMQGX-LICLKQGHSA-N
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Description

2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyiminomethyl group, a methoxyphenoxy group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxyiminomethyl Group: This step involves the reaction of a suitable aldehyde with hydroxylamine under acidic or basic conditions to form the hydroxyiminomethyl group.

    Introduction of the Methoxyphenoxy Group: This can be achieved through a nucleophilic substitution reaction, where a methoxyphenol derivative reacts with an appropriate leaving group.

    Coupling with Phenylacetamide: The final step involves coupling the intermediate with phenylacetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyiminomethyl group can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction of the hydroxyiminomethyl group can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxime derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group can interact with hydrophobic pockets, enhancing binding affinity. The phenylacetamide moiety can contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]ETHANOL: Similar structure but with an ethanol moiety instead of phenylacetamide.

    4-HYDROXYIMINOMETHYL-2-METHOXYPHENOXYACETIC ACID: Contains a carboxylic acid group instead of phenylacetamide.

Uniqueness

2-[4-(HYDROXYIMINOMETHYL)-2-METHOXYPHENOXY]-N~1~-PHENYLACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C16H16N2O4/c1-21-15-9-12(10-17-20)7-8-14(15)22-11-16(19)18-13-5-3-2-4-6-13/h2-10,20H,11H2,1H3,(H,18,19)/b17-10+

InChI Key

BLUXPJOXPGMQGX-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC(=O)NC2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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